1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
説明
1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-6-3-13(4-7-15)11-22-12-14(5-8-17(22)23)18(24)21-16-2-1-9-20-10-16/h1-10,12H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOYQSWXLIXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Alkylation of Dihydropyridine Intermediates
The introduction of the 4-fluorobenzyl group at position 1 of the dihydropyridine ring is achieved via alkylation. In a method analogous to WO2013086935A1, 3-iodo-1,6-dihydropyridine is reacted with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at room temperature. This step yields the alkylated intermediate with a reported efficiency of 71.16%. The reaction proceeds via nucleophilic substitution, facilitated by the iodide leaving group and the polar aprotic solvent’s ability to stabilize the transition state.
Cyano Group Introduction and Hydrolysis
Following alkylation, a palladium-catalyzed cyanation is performed using cyano zinc (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in N,N-dimethylacetamide (DMAC) at 100–150°C. The nitrile intermediate is subsequently hydrolyzed to the carboxylic acid using hydrochloric acid (HCl) gas in methyl tert-butyl ether (MTBE), achieving near-quantitative conversion. The carboxylic acid is then coupled with pyridin-3-amine using dicyclohexylcarbodiimide (DCC) and N-hydroxyphthalimide (NHPI) in DMF, following protocols from WO2006002860A1. This step typically attains 76–85% yield under optimized conditions.
Guareschi-Thorpe Pyridine Synthesis with Post-Modification
Pyridine Ring Formation
The Guareschi-Thorpe synthesis, detailed in WO2006002860A1, constructs the pyridine core via condensation of cyanoacetamide and ethyl 4-fluorobenzoylacetate in refluxing ethanol. This reaction forms 3-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate with a yield of 42–49%. The 6-oxo group is intrinsic to this pathway, eliminating the need for post-synthesis oxidation.
Decarboxylation and Amide Formation
Decarboxylation of the ester intermediate is achieved using sodium methoxide (NaOMe) in methanol, yielding 3-cyano-6-oxo-1,6-dihydropyridine. Subsequent hydrolysis of the nitrile to the carboxylic acid is performed in sulfuric acid (H₂SO₄) at 60–90°C. The acid is then converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with pyridin-3-amine in tetrahydrofuran (THF). This method achieves a total yield of 58–63% across four steps.
Microbial Hydroxylation and Chemoenzymatic Synthesis
Regioselective Hydroxylation
Adapting microbial methods from Kiener et al., pyridine-2-carboxylic acid is hydroxylated at position 6 using Alcaligenes faecalis (DSM 6269) to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid. While this approach achieves regioselectivity, the positional isomerism necessitates subsequent chemical modification to relocate the carboxylic acid group from position 2 to 3.
Transposition and Functionalization
The carboxylic acid is transposed via Curtius rearrangement, forming an isocyanate intermediate, which is trapped with methanol to yield methyl 6-oxo-1,6-dihydropyridine-3-carbamate. Alkylation with 4-fluorobenzyl bromide and amidation with pyridin-3-amine are conducted as described in Section 1. This chemoenzymatic route, though innovative, suffers from lower overall yields (32–38%) due to multiple protection-deprotection steps.
Comparative Analysis of Methodologies
化学反応の分析
Types of Reactions
1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various pyridine and alcohol derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Research has identified several biological activities associated with this compound, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide exhibits significant anticancer properties.
Mechanism of Action :
The compound appears to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The fluorinated benzyl group enhances lipophilicity, which improves cellular uptake and bioavailability.
Case Study :
A screening conducted by the National Cancer Institute evaluated the compound against various cancer cell lines. The results indicated notable growth inhibition in:
- Leukemia (RPMI-8226) : >25% inhibition
- Non-Small Cell Lung Cancer (A549) : >20% inhibition
- Renal Cancer (A498) : >15% inhibition
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >25 |
| Lung Cancer | A549 | >20 |
| Renal Cancer | A498 | >15 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent.
Mechanism of Action :
It is believed to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Case Study :
In vivo studies demonstrated that administration of the compound resulted in significant reductions in inflammatory markers compared to control groups.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties.
Effectiveness Against Bacteria :
In vitro studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
Fluoropyridines: These compounds share the fluorine-substituted pyridine ring and exhibit similar chemical properties.
Dihydropyridines: These compounds have a similar core structure and are widely used in medicinal chemistry.
Uniqueness
1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a fluorobenzyl group and a dihydropyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
1-(4-Fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 324.35 g/mol. The structure includes a dihydropyridine core, which is often associated with various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Anticancer Activity
Research indicates that compounds similar to 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. This mechanism is crucial for developing new cancer therapies targeting specific tumor types.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. Notably, it has shown promising results as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatment. In vitro studies demonstrated that it could effectively reduce PTP1B activity, leading to enhanced insulin signaling pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound. Similar dihydropyridine derivatives have been reported to exhibit protective effects against oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| A549 | 10.0 | Inhibition of PTP1B activity |
These results indicate that the compound may serve as a lead structure for further development into anticancer agents.
Animal Studies
In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of the compound. In a mouse model of diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvement in insulin sensitivity compared to control groups .
Q & A
Q. What synthetic routes are reported for 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
Synthesis often involves multi-step condensation reactions. For example, fluorobenzyl intermediates may be coupled with pyridinecarboxamide precursors via nucleophilic substitution or amide bond formation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium or copper catalysts may improve coupling efficiency for heterocyclic systems .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water) is critical for isolating high-purity products (>98% by HPLC) .
Yield optimization often requires iterative adjustment of temperature (e.g., 80–120°C) and stoichiometric ratios of fluorobenzyl halides to pyridine derivatives .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
Standard protocols include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; pyridin-3-yl signals at δ 8.1–8.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm and amide (N–H) bands at ~3300 cm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] calculated for CHFNO: 324.1142) .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What biological activities are associated with structural analogs of this compound?
Fluorobenzyl-pyridinecarboxamide analogs exhibit diverse activities:
- Antimicrobial : Pyridine derivatives with halogen substitutions show Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .
- Kinase inhibition : Fluorinated benzyl groups enhance binding to ATP pockets in kinases (IC: <100 nM in some analogs) .
- Anticancer : Pyridine-3-carboxamides induce apoptosis via caspase-3 activation in cancer cell lines (e.g., IC = 5–10 µM in HeLa) .
Structure-activity relationships (SAR) emphasize the role of the 4-fluorobenzyl group in improving lipophilicity and target affinity .
Q. How are structural analogs of this compound used in studying enzyme inhibition mechanisms?
Fluorobenzyl derivatives are employed as:
- Protease inhibitors : Competitive binding assays (e.g., fluorescence polarization) measure displacement of labeled substrates .
- Kinase profiling : Selectivity screens against kinase panels (e.g., 100+ kinases) identify off-target effects .
- Metabolic stability assays : Microsomal incubation (human/rat liver microsomes) assesses CYP450-mediated degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variability : Impurities >2% can skew IC values. Confirm purity via LC-MS and orthogonal methods (e.g., elemental analysis) .
- Assay conditions : Buffer composition (e.g., DMSO concentration ≤0.1%) and cell line variability (e.g., passage number) require standardization .
- Target promiscuity : Use CRISPR-edited cell lines or isoform-specific inhibitors to isolate target effects .
Q. How can computational modeling guide the optimization of this compound’s solubility without compromising target affinity?
Strategies include:
- LogP reduction : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions predicted by molecular docking .
- Co-crystallization studies : X-ray structures of analogs bound to targets (e.g., kinases) identify solvent-exposed regions for modification .
- Solubility enhancers : Co-solvents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) improve aqueous solubility for in vivo studies .
Q. What methodologies are used to investigate the compound’s mechanism of action in epigenetic regulation?
Fluorobenzyl-carboxamides may modulate epigenetic targets via:
- HDAC inhibition : Fluorobenzyl groups mimic zinc-binding motifs; assess activity via fluorometric HDAC assays .
- Protein acetylation : Western blotting detects acetylated histone H3/H4 levels in treated cells .
- RNA-seq : Transcriptome profiling identifies differentially expressed genes post-treatment .
Q. How can researchers address metabolic instability observed in preclinical studies of this compound?
Solutions include:
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 metabolism .
- Prodrug design : Mask carboxylate groups with ester prodrugs that hydrolyze in target tissues .
- Metabolite identification : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives) for structural avoidance .
Q. What experimental designs are recommended for evaluating off-target effects in kinase inhibition studies?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm adequate exposure .
- Tumor xenograft models : Use patient-derived xenografts (PDX) for clinically relevant efficacy assessment .
- Biomarker analysis : Correlate target modulation (e.g., phospho-kinase levels) with tumor shrinkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
